![molecular formula C20H25ClN2O3S B6526162 ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135226-48-0](/img/structure/B6526162.png)

ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

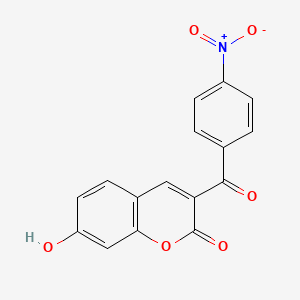

This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic compound containing a thiophene and a pyridine ring fused together. The ethyl, phenylacetamido, and carboxylate groups attached to this bicyclic core could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-step organic synthesis procedures. These might involve the formation of the thieno[2,3-c]pyridine core followed by functionalization with the ethyl, phenylacetamido, and carboxylate groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused thiophene and pyridine rings (forming the thieno[2,3-c]pyridine core), with the ethyl, phenylacetamido, and carboxylate groups attached at specific positions. Techniques like X-ray diffraction, NMR, and FTIR would be used to confirm the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylate group could make it a potential participant in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like solubility, melting point, boiling point, and stability could be determined experimentally .Aplicaciones Científicas De Investigación

Glutaminase-1 (GLS1) Inhibition

BPTES is a selective inhibitor of GLS1 , an enzyme involved in glutaminolysis. By blocking GLS1, BPTES disrupts the conversion of glutamine to glutamate, which is crucial for cancer cell metabolism. GLS1 inhibition has been investigated as a potential therapeutic strategy against various cancers, including pancreatic ductal adenocarcinoma and non-small-cell lung carcinoma .

Antitumor Activity

BPTES exhibits potent antitumor effects. It has been studied in combination with other drugs, such as 5-fluorouracil, to enhance their efficacy against cancer cells. Notably, BPTES preferentially slows the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis .

Senescence and Cell Removal

BPTES plays a significant role in senescent cell removal. Senescence refers to the irreversible growth arrest of cells, and BPTES has been explored as a potential agent to selectively eliminate senescent cells. This property could have implications for aging-related diseases and tissue regeneration .

PET Imaging Probe

Researchers synthesized [11C-carbonyl]BPTES ([11C]BPTES) as a positron emission tomography (PET) probe. PET imaging allows non-invasive visualization of specific molecular targets in vivo. [11C]BPTES showed high uptake levels of radioactivity in the liver, kidney, and small intestine of mice, demonstrating its potential as an imaging agent .

Thiadiazole Derivatives

BPTES contains a thiadiazole moiety. Thiadiazole derivatives have been investigated for their anticancer properties. Compound 7, a BPTES analog, exhibited activity against HCV29T cells. Further exploration of thiadiazole-based compounds may reveal additional therapeutic applications .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-3-22-11-10-15-16(13-22)26-19(18(15)20(24)25-4-2)21-17(23)12-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3,(H,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFENUBFGBODMPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526085.png)

![N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526090.png)

![N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526092.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526105.png)

![N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526109.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526125.png)

![ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526141.png)

![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526146.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526147.png)

![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526148.png)

![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526150.png)

![N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526163.png)